1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea
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Description
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C14H19FN2O2 and its molecular weight is 266.316. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Properties
- Vibrational Analysis & Nonlinear Optical Properties : A related compound, Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, demonstrates significant nonlinear optical (NLO) properties. It exhibits greater hyperpolarizability than urea, making it a candidate for further studies in nonlinear optical applications (Mary et al., 2014).
Detection and Analytical Applications
- Solvatochromic Fluorescence Probes : N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, a compound structurally similar, demonstrates strong solvatochromism in its fluorescence properties, which allows for the detection of analytes like alcohols, carboxylic acids, and fluoride ions (Bohne et al., 2005).
Crystallography and Structural Analysis
- Crystal Structure Studies : Compounds like metobromuron, which share a similar urea group, have been analyzed for their crystal structures. Such studies can provide insights into molecular configurations and interactions, contributing to the understanding of material properties (Kang et al., 2015).
Organic Synthesis and Chemical Reactions
- Synthesis of Pyrimidine Derivatives : Research on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates, which undergoes condensation with urea, can inform the synthesis pathways for structurally similar compounds. This is important for creating novel organic molecules with potential applications in various fields (Goryaeva et al., 2009).
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-19-9-8-16-13(18)17-10-14(6-7-14)11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVVDQHWRLKZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.